2H-[1,2'-Bipyridin]-2-one
Overview
Description
[1(2H),2’-Bipyridin]-2-one: is a heterocyclic compound consisting of two pyridine rings connected by a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1(2H),2’-Bipyridin]-2-one typically involves the reaction of substituted or unsubstituted pyridones with 2-halopyridine derivatives in the presence of a base such as sodium hydride (NaH) . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.
Industrial Production Methods: Industrial production methods for [1(2H),2’-Bipyridin]-2-one derivatives often involve large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: [1(2H),2’-Bipyridin]-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the substituents on the pyridine rings and the reaction conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include silver oxide (Ag2O) and other metal oxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Halogenation and trifluoromethylation are common substitution reactions, often using reagents like chlorine or trifluoromethyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce chlorinated or fluorinated derivatives, while oxidation can lead to the formation of bipyridinium salts .
Scientific Research Applications
Chemistry: In chemistry, [1(2H),2’-Bipyridin]-2-one is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and materials science .
Biology: In biological research, derivatives of [1(2H),2’-Bipyridin]-2-one have been studied for their potential insecticidal activity against pests such as German cockroaches and houseflies .
Industry: In the industrial sector, [1(2H),2’-Bipyridin]-2-one derivatives are used in the production of advanced materials and as intermediates in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of [1(2H),2’-Bipyridin]-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways . For example, its insecticidal activity is thought to be related to its ability to disrupt the nervous system of pests .
Comparison with Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative known for its use as a ligand in coordination chemistry.
1,10-Phenanthroline: A related compound with similar applications in metal complexation and catalysis.
Uniqueness: [1(2H),2’-Bipyridin]-2-one is unique due to its specific structural features, such as the presence of a nitrogen atom connecting the two pyridine rings. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
3480-65-7 |
---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-6-2-4-8-12(10)9-5-1-3-7-11-9/h1-8H |
InChI Key |
TTYWSMWHPYKDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=CC2=O |
Origin of Product |
United States |
Synthesis routes and methods I
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